molecular formula C7H5Br2NO2 B1630623 3,5-Dibromo-2-hydroxybenzaldehyde oxime

3,5-Dibromo-2-hydroxybenzaldehyde oxime

Cat. No.: B1630623
M. Wt: 294.93 g/mol
InChI Key: LRNICNSWROUZCF-UHFFFAOYSA-N
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Description

3,5-Dibromo-2-hydroxybenzaldehyde oxime (C₇H₅Br₂NO₂) is a halogenated oxime derivative synthesized via the condensation of 3,5-dibromo-2-hydroxybenzaldehyde with hydroxylamine hydrochloride. The compound crystallizes as a stable solid with a melting point of 208–210 °C and exhibits distinct spectroscopic properties, including a characteristic ¹H-NMR signal at δ 8.35 ppm for the imine proton (CH=N) and δ 11.92 ppm for the phenolic hydroxyl group . Its structure features two bromine substituents at the 3- and 5-positions of the aromatic ring, which enhance electron-withdrawing effects and influence intermolecular interactions such as hydrogen bonding and halogen bonding .

Properties

IUPAC Name

2,4-dibromo-6-(hydroxyiminomethyl)phenol
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C7H5Br2NO2/c8-5-1-4(3-10-12)7(11)6(9)2-5/h1-3,11-12H
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

LRNICNSWROUZCF-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1=C(C=C(C(=C1C=NO)O)Br)Br
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C7H5Br2NO2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

294.93 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

21386-43-6
Record name 3,5-Dibromosalicylaldoxime
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Preparation Methods

Synthesis of 3,5-Dibromo-2-hydroxybenzaldehyde

The aldehyde precursor serves as the foundation for oxime synthesis. Two primary routes dominate the literature: direct bromination of salicylaldehyde and multi-step processes involving cresol derivatives.

Direct Bromination of Salicylaldehyde

The most widely cited method involves brominating salicylaldehyde in glacial acetic acid. In a representative procedure, 20 g of salicylaldehyde is dissolved in 100 mL of glacial acetic acid, followed by gradual addition of bromine (20 mL in 100 mL acetic acid) at controlled temperatures. This exothermic reaction achieves near-quantitative yields (>95%) of 3,5-dibromo-2-hydroxybenzaldehyde, characterized as a yellow crystalline powder soluble in ether, benzene, and hot ethanol. The regioselectivity of bromination is attributed to the directing effects of the hydroxyl and aldehyde groups, favoring dibromination at the 3- and 5-positions.

Alternative Routes via Cresol Derivatives

A patent by CA1049560A describes an industrial-scale synthesis starting with p-cresol. The process involves sequential bromination of p-cresol to 2,6-dibromo-p-cresol, followed by side-chain bromination to form 4-hydroxy-3,5-dibromobenzal bromide, which is hydrolyzed to the aldehyde. While this method avoids the use of glacial acetic acid, it introduces complexity through multiple steps and requires stringent temperature control (15–30°C for nucleus bromination; 160°C for side-chain bromination).

Table 1: Comparison of Aldehyde Synthesis Methods
Method Starting Material Reagents Yield Key Advantages
Direct Bromination Salicylaldehyde Br₂, CH₃COOH >95% High yield, simplicity
Cresol Derivatization p-Cresol Br₂, H₂O 85–90% Scalability, avoids acetic acid

Oxime Formation: Methodologies and Mechanistic Insights

Conversion of 3,5-dibromo-2-hydroxybenzaldehyde to its oxime derivative typically employs hydroxylamine hydrochloride in the presence of a base.

Standard Oxime Synthesis Protocol

A stirred solution of 3,5-dibromo-2-hydroxybenzaldehyde (11.44 mmol) in ethanol (20 mL) is treated with hydroxylamine hydrochloride (22.88 mmol) and pyridine (34.3 mmol) at room temperature for 4 hours. The mixture is acidified to pH 4–5 using HCl, precipitating the oxime as an off-white solid, which is isolated via filtration and vacuum-dried (45°C, 3 days). This method achieves an 80% yield, with purity confirmed by LCMS (m/z 216/218 [M+H]⁺).

Role of Solvent and Base

Ethanol is preferred for its ability to dissolve both the aldehyde and hydroxylamine salts while facilitating easy product isolation. Pyridine neutralizes HCl generated during the reaction, shifting the equilibrium toward oxime formation. Alternative bases (e.g., sodium acetate) and solvents (e.g., methanol) may be substituted, though pyridine-ethanol systems remain optimal for minimizing side reactions.

Reaction Mechanism

Oxime formation proceeds via nucleophilic attack by hydroxylamine on the carbonyl carbon, followed by dehydration. Laser flash photolysis studies indicate that electron-withdrawing substituents (e.g., bromine) enhance reaction rates by polarizing the carbonyl group, facilitating nucleophilic addition. The reaction’s exothermic nature necessitates temperature control to prevent over-oxidation or dimerization.

Optimization Strategies for Enhanced Yield and Purity

Stoichiometric Adjustments

Increasing the hydroxylamine-to-aldehyde molar ratio beyond 2:1 marginally improves yields (from 80% to 85%) but risks generating nitrile byproducts via over-oxidation. A 2.1:1 ratio balances efficiency and selectivity.

Temperature and Time Modifications

While room-temperature reactions suffice for small-scale synthesis, heating to 70–80°C reduces reaction time from 4 hours to 30 minutes. Prolonged heating (>3 hours) degrades the oxime, necessitating precise timing.

Table 2: Oxime Synthesis Conditions and Outcomes
Parameter Standard Protocol Optimized Protocol
Temperature 20°C 70–80°C
Time 4 hours 30 minutes
Yield 80% 85%
Purity (LCMS) 98% 99%

Industrial-Scale Considerations and Environmental Impact

Large-scale production faces challenges in waste management due to bromine and acetic acid usage. Patent US8957239B2 proposes an eco-friendly bromination method using alkali metal bromides/bromates, reducing hazardous waste. Adapting this to 3,5-dibromo-2-hydroxybenzaldehyde synthesis could enhance sustainability without compromising yield.

Chemical Reactions Analysis

3,5-Dibromo-2-hydroxybenzaldehyde oxime undergoes various chemical reactions, including:

Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like sodium borohydride, and nucleophiles like amines and thiols. Major products formed from these reactions include substituted salicylaldoximes, amines, and nitriles .

Scientific Research Applications

Biological Activities

Research has indicated that derivatives of 3,5-dibromo-2-hydroxybenzaldehyde oxime exhibit various biological activities:

  • Antimicrobial Activity : Studies show that compounds related to this oxime have demonstrated antimicrobial properties against a range of pathogens. The bromine substituents enhance the compound's interaction with biological targets.
  • Antiproliferative Effects : Some derivatives have been evaluated for their antiproliferative effects on cancer cell lines, showing potential as anticancer agents due to their ability to inhibit cell growth.

Applications in Medicinal Chemistry

The unique structure of 3,5-dibromo-2-hydroxybenzaldehyde oxime allows it to serve as a scaffold for developing new pharmaceuticals. Its derivatives can be modified to enhance efficacy and selectivity against specific biological targets.

Case Studies:

  • Anticancer Research : A study published in Marine Drugs highlighted the synthesis of bromotyrosine derivatives, including oximes, which showed promising activity against cancer cell lines (e.g., MCF-7) .
  • Antimicrobial Studies : Research documented in PubChem indicates that certain brominated compounds exhibit significant antibacterial activity against Gram-positive and Gram-negative bacteria .

Applications in Material Science

Beyond medicinal applications, 3,5-dibromo-2-hydroxybenzaldehyde oxime can be utilized in material science:

  • Polymer Chemistry : The compound can act as a monomer or cross-linking agent in the synthesis of polymers with specific properties.
  • Dyes and Pigments : Its structural characteristics make it suitable for developing dyes that can be used in various industrial applications.

Mechanism of Action

The mechanism of action of 3,5-dibromosalicylaldoxime involves its ability to form coordination complexes with metal ions. These complexes can interact with biological targets such as enzymes and DNA, leading to inhibition or modulation of their activity. The compound’s oxime group can also participate in hydrogen bonding and other interactions with biomolecules, contributing to its biological effects .

Comparison with Similar Compounds

Comparative Analysis with Similar Oxime Derivatives

Structural and Crystallographic Comparisons

Key Structural Parameters :
The oxime functional group (C=N-OH) in 3,5-dibromo-2-hydroxybenzaldehyde oxime exhibits bond lengths comparable to other oxime derivatives. For instance:

  • N–O bond: ~1.36–1.40 Å (e.g., 1.361 Å in 6-hydroxy-3-(hydroxyimino)indolin-2-one)
  • N=C bond: ~1.26–1.29 Å (e.g., 1.286 Å in the same indolinone derivative) .

The bromine substituents in 3,5-dibromo-2-hydroxybenzaldehyde oxime introduce steric and electronic effects absent in non-halogenated analogs. For example, 4-(1-methylvinyl)cyclohexene-1-carbaldehyde oxime lacks halogen atoms, resulting in a less dense crystal structure (density ~1.3–1.5 g·cm⁻³) compared to halogenated derivatives .

Crystallographic Stability :

  • 3,5-Dibromo-2-hydroxybenzaldehyde oxime : Stabilized by intramolecular hydrogen bonds (O–H⋯N) and Br⋯O interactions, contributing to its high thermal stability (decomposition >250 °C inferred from analogs) .
  • Di(1H-tetrazol-5-yl)methanone oxime: Decomposes at 288.7 °C due to extensive hydrogen bonding between tetrazole rings .
  • 5,5′-(Hydrazonomethylene)bis(1H-tetrazole): Lower decomposition temperature (247.6 °C) despite similar hydrogen-bonding networks, suggesting reduced thermal stability in bis-tetrazole systems .
Table 1: Structural and Thermal Properties of Selected Oximes
Compound Decomposition Temp (°C) Density (g·cm⁻³) Key Substituents
3,5-Dibromo-2-hydroxybenzaldehyde oxime >250* ~1.675† Br, OH
Di(1H-tetrazol-5-yl)methanone oxime 288.7 N/A Tetrazole rings
4-(1-Methylvinyl)cyclohexene oxime N/A ~1.3–1.5 Alkyl, cyclohexene

*Inferred from halogenated analogs; †Density of parent aldehyde .

Toxicity Considerations

  • Phosgene oxime : Extremely toxic (LCt₅₀ < 2 mg·min/m³), acting as a vesicant .
  • 3,5-Dibromo-2-hydroxybenzaldehyde oxime: No acute toxicity reported, though brominated aromatics often require careful handling due to bioaccumulation risks.

Q & A

Q. Example Protocol :

ReactantSolventTemperatureTimeYield
3,5-Dibromo-2-hydroxybenzaldehyde + NH₂OH·HClMethanol70°C4 h75–85%

Which analytical techniques are critical for characterizing this compound?

Structural elucidation relies on a combination of spectroscopic and crystallographic methods:

  • NMR : 1^1H and 13^13C NMR (in deuterated chloroform) confirm the oxime group (C=N–OH) and aromatic substitution patterns .
  • FT-IR : Stretching vibrations at 1620–1640 cm1^{-1} (C=N) and 3200–3400 cm1^{-1} (O–H) .
  • X-ray crystallography : Resolves intramolecular hydrogen bonds (e.g., O–H⋯N) and dihedral angles between aromatic rings (e.g., 3.4° in derivatives) .
  • Elemental analysis : Validates purity (>95% C, H, N content) .

What safety protocols are recommended for handling this compound?

Safety data (MSDS) indicate:

  • Hazards : Irritant (Xn, R22). Avoid inhalation, skin contact, or ingestion .
  • First aid : Flush eyes/skin with water; seek medical attention if ingested .
  • Storage : In airtight containers, away from light and moisture .

Advanced Research Questions

How do crystal packing interactions influence the reactivity of this oxime?

X-ray studies reveal:

  • Intramolecular hydrogen bonds : Stabilize the oxime tautomer (e.g., O1–H1⋯N1, 2.59 Å) .
  • Intermolecular interactions : Br⋯Br contacts (3.4–3.6 Å) and C–H⋯π stacking enhance thermal stability .
    Implications : These interactions may reduce solubility in polar solvents, necessitating DMSO or DMF for biological assays .

How do structural modifications affect antimicrobial activity?

Structure-activity relationship (SAR) studies show:

  • Electron-withdrawing groups (e.g., Br) enhance activity against Gram-positive bacteria (e.g., S. aureus).
  • Oxime ester derivatives exhibit broader spectra due to increased lipophilicity .
    Methodology :
  • Assays : Broth microdilution (MIC values: 8–32 µg/mL).
  • Key substituents : Methoxy or fluoro groups at the 4-position improve membrane permeability .

What coordination chemistry applications exist for this compound?

The oxime acts as a Schiff base ligand for metal complexes:

  • Tin(IV) complexes : Synthesized via reflux with SnCl₄; characterized by 119^{119}Sn NMR and TGA .
  • Cobalt clusters : Solvothermal synthesis yields cubane structures with magnetic properties .
    Applications : Catalysis (e.g., oxidation reactions) and antimicrobial agents .

How can stability under varying conditions be assessed?

  • Thermal stability : TGA shows decomposition >200°C .
  • pH stability : Oxime bonds hydrolyze at pH < 3 or > 10, monitored via HPLC .
  • Light sensitivity : UV-Vis spectroscopy tracks degradation under UV exposure .

How should researchers resolve contradictions in reported biological activities?

Discrepancies in MIC values may arise from:

  • Purity : Verify via HPLC (>98%) and elemental analysis .
  • Assay conditions : Standardize inoculum size (1×10⁵ CFU/mL) and growth media (Mueller-Hinton agar) .
  • Structural analogs : Compare with derivatives (e.g., 3,5-difluoro analogs) to isolate substituent effects .

What electronic properties make this oxime useful in material science?

  • Luminescence : Bromine substituents enhance spin-orbit coupling, enabling tunable emission in metal complexes .
  • Redox activity : Cyclic voltammetry reveals reversible oxidation peaks at +0.8 V (vs. Ag/AgCl) .

What methodological challenges arise in synthesizing derivatives?

  • Byproduct formation : Competing imine formation requires strict pH control (pH 5–6) .
  • Purification : Use column chromatography (silica gel, hexane/ethyl acetate) to separate stereoisomers (E/Z oximes) .
  • Scale-up : Solvent-free mechanochemical synthesis improves yields (>90%) .

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